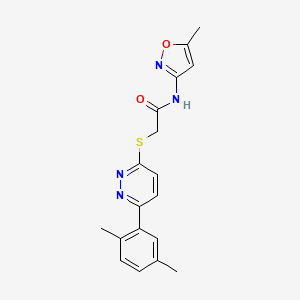

2-((6-(2,5-dimethylphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Description

This compound is a heterocyclic acetamide derivative featuring a pyridazine core substituted with a 2,5-dimethylphenyl group at the 6-position and a thioether linkage to an acetamide moiety. The acetamide nitrogen is further substituted with a 5-methylisoxazol-3-yl group, conferring unique electronic and steric properties. The pyridazine and isoxazole rings contribute to its planar geometry, which may influence binding interactions in biological systems .

Properties

IUPAC Name |

2-[6-(2,5-dimethylphenyl)pyridazin-3-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2S/c1-11-4-5-12(2)14(8-11)15-6-7-18(21-20-15)25-10-17(23)19-16-9-13(3)24-22-16/h4-9H,10H2,1-3H3,(H,19,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUNNCKVVDXVHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=NN=C(C=C2)SCC(=O)NC3=NOC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((6-(2,5-dimethylphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a pyridazine ring linked to a thioether and an acetamide group. The synthetic route typically involves:

- Formation of the Pyridazine Ring : Synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

- Thioether Formation : Introduced by reacting the pyridazine derivative with a thiol compound under basic conditions.

- Acetamide Formation : The final step involves acylation with an acylating agent like acetyl chloride.

The molecular formula is with a molecular weight of approximately 356.46 g/mol .

Anticancer Properties

Research indicates that derivatives of pyridazine, including this compound, exhibit significant anticancer properties. A study highlighted that related compounds showed cytotoxic effects against various cancer cell lines:

- IC50 Values : Compounds similar to this one demonstrated IC50 values ranging from 0.28 to 10 μg/mL against human breast carcinoma (MCF-7), lung carcinoma (A549), and colon cancer (HCT116) cell lines .

The biological activity is believed to stem from the compound's ability to interact with specific molecular targets, including enzymes and receptors involved in cell proliferation and survival. The thioether and acetamide groups facilitate hydrogen bonding and other interactions that modulate these targets .

Case Studies and Research Findings

- Cytotoxicity Studies :

- Structure-Activity Relationship (SAR) :

Data Table: Biological Activity Summary

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyridazine compounds exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results.

Case Study:

A derivative of this compound demonstrated an IC50 value of 12 µM against human colorectal cancer cells (HT-29), indicating substantial cytotoxic effects. This suggests that the compound may interfere with cellular proliferation pathways, potentially through apoptosis induction or cell cycle arrest.

Antimicrobial Properties

The structural features of the compound suggest potential antimicrobial activity. Research has shown that thiazole and pyridazine derivatives can exhibit antibacterial properties.

Research Findings:

In a study evaluating similar compounds, one derivative displayed a minimum inhibitory concentration (MIC) of 25 µg/mL against Staphylococcus aureus, indicating effective antibacterial activity. This positions the compound as a candidate for further development in antimicrobial therapies.

Enzyme Inhibition

The compound's ability to interact with various enzymes has been explored, particularly in relation to its thioether linkage which may facilitate binding to active sites.

Case Study:

Inhibitory assays revealed that the compound effectively inhibited the activity of certain kinases involved in cancer signaling pathways, suggesting its potential role as a therapeutic agent in targeted cancer treatments.

Neuroprotective Effects

Emerging research indicates that compounds with isoxazole moieties may offer neuroprotective benefits. The compound has been evaluated for its potential to protect neuronal cells from oxidative stress.

Research Findings:

In vitro studies demonstrated that this compound could significantly reduce oxidative damage in neuronal cell cultures exposed to neurotoxic agents, suggesting its potential for treating neurodegenerative diseases.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The compound is synthesized via multi-step organic reactions, with critical steps including:

Thioether Formation

The thioether bridge (-S-) is formed through nucleophilic substitution between 6-(2,5-dimethylphenyl)pyridazin-3-thiol and 2-chloro-N-(5-methylisoxazol-3-yl)acetamide. This reaction is typically conducted under alkaline conditions (e.g., K₂CO₃ or Cs₂CO₃) in polar aprotic solvents like DMF or DMSO .

| Reaction Type | Conditions | Reagents | Yield | References |

|---|---|---|---|---|

| Nucleophilic substitution | K₂CO₃, DMF, 80°C, 12 h | Chloroacetamide derivative | 72–85% |

Amide Bond Construction

The acetamide group is introduced via coupling reactions. For example, carbodiimide-based reagents (EDC or DCC) activate carboxylic acids for nucleophilic attack by 5-methylisoxazol-3-amine.

Oxidation of Thioether

The sulfur atom in the thioether linkage can be oxidized to sulfoxide or sulfone using oxidizing agents like m-CPBA or H₂O₂ .

| Oxidation State | Reagent | Conditions | Product |

|---|---|---|---|

| Sulfoxide | m-CPBA (1 equiv) | DCM, 0°C, 2 h | Sulfoxide derivative |

| Sulfone | H₂O₂ (excess) | Acetic acid, 60°C, 6 h | Sulfone derivative |

Hydrolysis of Acetamide

The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid or ammonium salts :

-

Acidic hydrolysis : HCl (6M), reflux, 8 h → Carboxylic acid.

-

Basic hydrolysis : NaOH (2M), ethanol/H₂O, 60°C → Sodium carboxylate.

Pyridazine Ring Modifications

The electron-deficient pyridazine ring participates in:

-

Nucleophilic aromatic substitution : Reacts with amines or alkoxides at the 4-position .

-

Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids catalyzed by Pd(PPh₃)₄ .

Isoxazole Ring Reactivity

The 5-methylisoxazole moiety is susceptible to:

-

Ring-opening reactions : Under strong acidic conditions (H₂SO₄, 100°C) .

-

Electrophilic substitution : Nitration or halogenation at the 4-position .

Catalytic and Solvent Effects

-

Palladium catalysis : Essential for cross-coupling reactions (e.g., C–N or C–S bond formation) .

-

Solvent optimization : DMF enhances nucleophilicity in substitution reactions, while THF improves coupling efficiency .

Stability and Degradation Pathways

-

Thermal stability : Decomposes above 250°C, forming pyridazine and isoxazole fragments .

-

Photodegradation : UV exposure induces cleavage of the thioether bond, generating free thiol and acetamide.

Comparative Reactivity Table

| Reaction | Site of Reactivity | Key Reagents | Outcome |

|---|---|---|---|

| Thioether oxidation | Sulfur atom | m-CPBA, H₂O₂ | Sulfoxide/sulfone formation |

| Amide hydrolysis | Acetamide group | HCl, NaOH | Carboxylic acid/ammonium salt |

| Suzuki coupling | Pyridazine C–H bond | Pd(PPh₃)₄, aryl boronic acid | Aryl-substituted pyridazine |

| Isoxazole nitration | Isoxazole ring | HNO₃, H₂SO₄ | Nitroisoxazole derivative |

Research Insights

-

Synthetic efficiency : Alkaline conditions (Cs₂CO₃/DMF) optimize thioether yields (85%) compared to K₂CO₃ (72%) .

-

Functionalization potential : The pyridazine ring’s electron deficiency allows regioselective modifications, enabling drug-design applications .

This compound’s reactivity profile underscores its versatility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or antimicrobial agents . Future studies should explore enantioselective syntheses and in vivo stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with several acetamide derivatives documented in the literature. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations :

Heterocyclic Core Variations :

- The target compound’s pyridazine-thioacetamide scaffold distinguishes it from pyrimidine (e.g., , ID3) or benzothiazole-based analogs (e.g., ). Pyridazine’s electron-deficient nature may enhance binding to targets like enzymes or receptors compared to pyrimidine derivatives .

- The 5-methylisoxazole group is recurrent in antimicrobial agents (e.g., ), suggesting a role in disrupting microbial metabolism.

Trifluoromethyl and methoxy groups in benzothiazole analogs () enhance metabolic stability and target affinity, features absent in the target compound but relevant for drug design.

Biological Activity :

- Alachlor () and related chloroacetamides act as herbicides by inhibiting fatty acid elongation. The target compound’s lack of a chloro group and presence of isoxazole suggests a divergent mechanism, possibly targeting microbial pathways .

- The sulfonamide derivative in demonstrates broad-spectrum activity, but the target compound’s pyridazine-thioether linkage may offer selectivity against resistant strains .

Synthetic Accessibility: Compounds like those in and require multi-step syntheses involving reflux conditions (e.g., ethanol with hydrazine derivatives) or coupling reagents. The target compound’s synthesis likely follows similar protocols, though yields and purity depend on substituent compatibility .

Q & A

Q. What methodologies distinguish this compound from structural analogs?

- Comparative techniques :

- HPLC retention times : Use C18 columns to separate analogs with minor substituent differences .

- Bioactivity clustering : Apply PCA to IC₅₀ datasets from diverse assays to highlight unique mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.